Ethyl 3-formyl-1H-indole-4-carboxylate
Description
Significance of Indole (B1671886) Ring Systems in Synthetic Organic Chemistry
The indole nucleus, a bicyclic structure consisting of a benzene (B151609) ring fused to a pyrrole (B145914) ring, is a cornerstone of heterocyclic chemistry. Its unique electronic properties and reactivity have made it a favored building block for chemists across various disciplines.
Indole is classified as an aromatic heterocycle, possessing a planar structure with a delocalized π-electron system that imparts significant stability. The nitrogen atom in the pyrrole ring contributes its lone pair of electrons to the aromatic system, rendering the ring electron-rich. This electronic characteristic makes the indole nucleus highly susceptible to electrophilic substitution reactions, particularly at the C3 position. This inherent reactivity allows for the facile introduction of a wide array of functional groups, providing a gateway to a diverse range of substituted indole derivatives.
The ability to functionalize the indole ring at various positions has led to its widespread use as a key scaffold in the synthesis of complex molecules. By strategically placing substituents on the indole nucleus, chemists can modulate the steric and electronic properties of the molecule, tailoring it for specific applications. Substituted indoles are integral components of numerous pharmaceuticals, including anticancer agents, antivirals, and central nervous system drugs. Furthermore, they serve as crucial intermediates in the total synthesis of intricate natural products.
Importance of the Formyl Group in Indole Chemistry
The introduction of a formyl group (-CHO) onto the indole ring dramatically expands its synthetic utility. This simple yet powerful functional group serves as a versatile handle for a multitude of chemical transformations.
The formyl group is an aldehyde functionality characterized by a carbonyl group bonded to a hydrogen atom. Its electrophilic carbon atom is susceptible to nucleophilic attack, making it a reactive site for the formation of new carbon-carbon and carbon-heteroatom bonds. The formyl group can be readily oxidized to a carboxylic acid, reduced to a hydroxymethyl group or a methyl group, and can participate in a variety of condensation reactions to form imines, oximes, and hydrazones. This rich reaction chemistry makes the formyl group a valuable tool for molecular elaboration.
The presence of a formyl group on the indole ring can direct subsequent chemical transformations to specific positions. For instance, the electron-withdrawing nature of the formyl group can influence the regioselectivity of further electrophilic substitution reactions on the indole nucleus. Moreover, the formyl group can be used as a protecting group or as a precursor to other functional groups, allowing for a stepwise and controlled construction of complex molecular frameworks. Its ability to participate in multicomponent reactions further highlights its strategic importance in streamlining synthetic routes.
Contextualization of Ethyl 3-formyl-1H-indole-4-carboxylate within Indole Research
This compound (CAS Number: 881179-23-3) is a specific example of a substituted indole that embodies the principles outlined above. sigmaaldrich.com With a molecular weight of 217.22 g/mol , this compound features both a formyl group at the synthetically versatile C3 position and an ethyl carboxylate group at the C4 position of the indole ring. sigmaaldrich.com The presence of these two functional groups on the same indole scaffold suggests its potential as a valuable intermediate in the synthesis of more complex heterocyclic systems. The interplay between the electron-withdrawing formyl and carboxylate groups and the electron-rich indole nucleus creates a unique electronic environment that can be exploited in various chemical transformations. While specific, in-depth research on this particular molecule is not extensively documented in publicly available literature, its structure is indicative of its utility as a building block in medicinal chemistry and materials science research programs.
The synthesis of such a molecule would likely involve the formylation of the corresponding ethyl 1H-indole-4-carboxylate. A common and effective method for this transformation is the Vilsmeier-Haack reaction, which utilizes a mixture of phosphorus oxychloride (POCl3) and a disubstituted formamide, such as N,N-dimethylformamide (DMF), to generate the electrophilic Vilsmeier reagent. This reagent then attacks the electron-rich C3 position of the indole ring to introduce the formyl group. Other formylation methods, such as the Reimer-Tiemann and Duff reactions, are also employed for aromatic aldehydes but the Vilsmeier-Haack reaction is often preferred for its high regioselectivity with indoles.
The chemical properties of this compound can be inferred from its structure and the known reactivity of its constituent functional groups. The aldehyde can undergo a wide range of reactions, including Wittig olefination, Horner-Wadsworth-Emmons reactions, and reductive amination, to introduce further complexity. The ethyl ester can be hydrolyzed to the corresponding carboxylic acid, which can then be converted to amides, esters, or other acid derivatives. The N-H of the indole ring can also be substituted, providing another point for molecular diversification.
Table 1: Physicochemical Properties of this compound and Related Compounds
| Compound Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) |
| This compound | 881179-23-3 | C12H11NO3 | 217.22 |
| Mthis compound | 53462-88-7 | C11H9NO3 | 203.19 |
| Ethyl 3-formyl-1H-indole-2-carboxylate | 18450-27-6 | C12H11NO3 | 217.22 |
Table 2: Spectroscopic Data for a Structurally Similar Compound: Mthis compound
| Spectroscopic Data | Values |
| ¹H NMR | Spectral data available in public databases. |
| ¹³C NMR | Spectral data available in public databases. |
| Mass Spectrometry | m/z Top Peak: 188, m/z 2nd Highest: 143, m/z 3rd Highest: 203. nih.gov |
Note: The spectroscopic data provided is for the methyl ester analog due to the limited availability of specific data for the ethyl ester. The spectral characteristics are expected to be very similar, with the primary difference in the NMR spectra being the signals corresponding to the ester alkyl group.
Properties
IUPAC Name |
ethyl 3-formyl-1H-indole-4-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11NO3/c1-2-16-12(15)9-4-3-5-10-11(9)8(7-14)6-13-10/h3-7,13H,2H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PXPOPLHLQWIWOD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C2C(=CC=C1)NC=C2C=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
217.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Iii. Chemical Reactivity and Synthetic Transformations of Ethyl 3 Formyl 1h Indole 4 Carboxylate and Analogs
Transformations Involving the Formyl Group
The aldehyde at the C3 position is susceptible to nucleophilic attack, making it a versatile handle for constructing more complex molecular architectures. Its reactions are central to building a diverse range of heterocyclic systems fused or attached to the indole (B1671886) core.
The formyl group readily undergoes Knoevenagel condensation with compounds possessing an active methylene (B1212753) group (a CH₂ group flanked by two electron-withdrawing groups). This reaction is a cornerstone for synthesizing vinylogous systems and is typically catalyzed by a weak base.
The condensation of 3-formyl-indole derivatives with 2-thiohydantoins is a well-established method for producing aplysinopsin-like compounds. In a relevant study using the analog ethyl 3-formyl-1H-indole-2-carboxylate, the reaction proceeds via condensation between the active methylene group of the 2-thiohydantoin (B1682308) and the formyl group of the indole. researchgate.net This initial condensation is followed by a cyclocondensation between the thioamide NH group of the hydantoin (B18101) and the ethyl ester group on the indole ring, leading to the formation of β-carboline thiohydantoin derivatives. researchgate.net The reaction is typically carried out in refluxing acetic acid with sodium acetate (B1210297) as a catalyst. researchgate.net
Table 1: Condensation of Ethyl 3-formyl-1H-indole-2-carboxylate with 2-Thiohydantoin Derivatives researchgate.net
| Indole Reactant | 2-Thiohydantoin Reactant (R group) | Conditions | Product | Yield (%) |
|---|---|---|---|---|
| Ethyl 3-formyl-1H-indole-2-carboxylate | H | NaOAc/AcOH, reflux | β-Carboline thiohydantoin analog | 74 |
| Ethyl 3-formyl-1H-indole-2-carboxylate | Ethyl | NaOAc/AcOH, reflux | β-Carboline thiohydantoin analog | 49 |
| Ethyl 3-formyl-1H-indole-2-carboxylate | Benzyl | NaOAc/AcOH, reflux | β-Carboline thiohydantoin analog | 65 |
| Ethyl 3-formyl-1H-indole-2-carboxylate | Phenyl | NaOAc/AcOH, reflux | β-Carboline thiohydantoin analog | 52 |
Rhodanine (2-thioxothiazolidin-4-one) and its derivatives are another class of active methylene compounds that react with 3-formyl-indoles. The reaction, a Knoevenagel condensation, yields 5-indolylmethylene-rhodanine derivatives. mdpi.comscirp.org Studies on the analog ethyl 3-formyl-1H-indole-2-carboxylate show that it condenses with substituted rhodanines in refluxing acetic acid with sodium acetate to produce aplysinopsin-like products. researchgate.net This transformation is general for indole-3-carboxaldehydes, affording the corresponding 5-(1H-indol-3-ylmethylene)-1,3-thiazolidine derivatives. scirp.org
Table 2: Condensation of Ethyl 3-formyl-1H-indole-2-carboxylate with Rhodanine Derivatives researchgate.net
| Indole Reactant | Rhodanine Reactant (R group) | Conditions | Product | Yield (%) |
|---|---|---|---|---|
| Ethyl 3-formyl-1H-indole-2-carboxylate | H | NaOAc/AcOH, reflux | Aplysinopsin-like product | 60 |
| Ethyl 3-formyl-1H-indole-2-carboxylate | Phenyl | NaOAc/AcOH, reflux | Aplysinopsin-like product | 85 |
| Ethyl 3-formyl-1H-indole-2-carboxylate | NH₂ | NaOAc/AcOH, reflux | Aplysinopsin-like product | 67 |
Thiobarbituric acid reacts with indole-3-carboxaldehydes via Knoevenagel condensation at its active methylene group. nih.gov The procedure typically involves refluxing the indole-3-carboxaldehyde (B46971) with 2-thiobarbituric acid in a solvent like methanol (B129727) or ethanol, sometimes with the addition of acetic acid. nih.gov This reaction proceeds efficiently, often without the need for a strong base or acid catalyst, to yield 5-((1H-indol-3-yl)methylene)-2-thioxodihydropyrimidine-4,6(1H,5H)-dione derivatives in high yields. nih.gov The reaction has also been demonstrated with the analog ethyl 3-formyl-1H-indole-2-carboxylate, which upon condensation with thiobarbituric acid, yields an aplysinopsin-like product. researchgate.net
Table 3: Condensation of Indole-3-carboxaldehyde Analogs with Thiobarbituric Acid
| Indole Reactant | Conditions | Product | Yield (%) | Reference |
|---|---|---|---|---|
| Ethyl 3-formyl-1H-indole-2-carboxylate | NaOAc/AcOH, reflux | Ethyl 5-((4,6-dioxo-2-thioxohexahydropyrimidin-5-ylidene)methyl)-1H-indole-2-carboxylate | - | researchgate.net |
| 1-Benzoyl-1H-indole-3-carboxaldehyde | Methanol, reflux | 5-((1-Benzoyl-1H-indol-3-yl)methylene)-2-thioxodihydropyrimidine-4,6(1H,5H)-dione | 95 | nih.gov |
| 1-(4-Chlorobenzoyl)-1H-indole-3-carboxaldehyde | Methanol, reflux | 5-((1-(4-Chlorobenzoyl)-1H-indol-3-yl)methylene)-2-thioxodihydropyrimidine-4,6(1H,5H)-dione | 92 | nih.gov |
The electrophilic carbon of the formyl group is a prime target for nitrogen-containing nucleophiles such as primary amines, leading to the formation of carbon-nitrogen double bonds.
The condensation of indole-3-carboxaldehydes with primary amines, including substituted anilines, is a standard method for the synthesis of imines, commonly known as Schiff bases. ekb.egorientjchem.orgresearchgate.net This reaction typically involves heating the aldehyde and the aniline (B41778) in a suitable solvent, often with an acid catalyst, to facilitate the dehydration process. orientjchem.org The resulting Schiff bases are versatile intermediates in organic synthesis and are themselves a class of compounds with significant chemical and biological interest. ekb.egresearchgate.net The reaction leads to the formation of an aldimine where the formyl group is converted to a C=N-Ar linkage. ekb.eg
Table 4: General Reaction Scheme for Schiff Base Formation
| Aldehyde Reactant | Amine Reactant | Typical Conditions | Product Type | Reference |
|---|---|---|---|---|
| Indole-3-carboxaldehyde | Substituted Aniline (e.g., Anisidine) | Acid catalyst, heat | N-((1H-indol-3-yl)methylene)aniline derivative | ekb.eg |
| Indole-3-carboxaldehyde | 3-Fluoro-4-morpholin-4-yl-phenylamine | - | N-((1H-indol-3-yl)methylene)aniline derivative | ekb.eg |
| 2-(5-Chloro-3,3-dimethyl-1,3-dihydro-indol-2-ylidene)-malonaldehyde | Aniline | Acid catalyst | Indole Schiff base derivative | orientjchem.org |
Reactions with Nitrogen-Containing Nucleophiles
Reactions with Hydrazine (B178648) Hydrate (B1144303) Leading to Cyclized Products
The reaction of 3-formyl-indole-2-carboxylate derivatives with hydrazine hydrate serves as a direct route to fused heterocyclic systems. Rather than simply forming the expected hydrazone, the reaction often proceeds via a condensation-cyclization cascade. For instance, studies on ethyl 3-formyl-substituted-1H-indole-2-carboxylates have shown that their treatment with hydrazine hydrate leads directly to the formation of substituted-3H-pyridazino[4,5-b]indol-4(5H)-ones. nih.gov This transformation involves an initial reaction at the formyl group followed by an intramolecular cyclization involving the adjacent ester moiety, resulting in a stable, fused pyridazinone ring system. nih.gov
This type of cyclocondensation reaction highlights the utility of the ortho-positioning of the formyl and ester groups for the construction of polycyclic heteroaromatic compounds. scirp.org In related indole systems, similar reactions with hydrazine and its derivatives have been utilized to synthesize pyrazolo[3,4-c]pyrazolone and pyrazole[3,4-d]pyrimidine derivatives through cyclocondensation pathways. scirp.org
| Indole Reactant | Reagent | Product | Reference |
|---|---|---|---|
| Ethyl 3-formyl-5-halo-1H-indole-2-carboxylates | Hydrazine Hydrate | Substituted-3H-pyridazino[4,5-b]indol-4(5H)-ones | nih.gov |
| 4-(4-bromophenyl)-1H-indole-3-carbaldehyde derivative | Hydrazine Hydrate | 3-(4-methyl-pyrazolo[3,4-c]pyrazol-3-yl)-1H-indole derivative | scirp.org |
Reactions with Diamines (e.g., Ethane-1,2-diamine) for Fused Systems
The condensation of 3-formyl-indole-4-carboxylates with diamines, such as ethane-1,2-diamine, provides a powerful strategy for the synthesis of fused polycyclic systems, particularly those containing a pyrazine (B50134) ring. This reaction typically involves a double condensation, first forming a di-imine intermediate which then undergoes cyclization. The reaction of an indole bearing adjacent aldehyde and ester functionalities with a diamine is a common method for constructing pyrazino[2,3-b]indole scaffolds. documentsdelivered.com
The general synthetic approach involves the annulation of a pyrazine ring onto a functionalized indole core. researchgate.net This strategy is a cornerstone in the synthesis of pyrazino[1,2-a]indoles and related structures, which are of significant interest in medicinal chemistry. nih.gov The specific reaction of ethyl 3-formyl-1H-indole-4-carboxylate with ethane-1,2-diamine would be expected to yield a tetracyclic pyrazino[2',3':4,5]pyrrolo[1,2-a]quinoline derivative, demonstrating the molecule's utility as a building block for complex heterocyclic frameworks.
Formyl Group as a Directing Group in C–H Activation
The formyl group at the C3 position of the indole ring can function as an effective directing group in transition-metal-catalyzed C–H activation reactions. nih.gov This strategy allows for the selective functionalization of otherwise unreactive C–H bonds. In Palladium(II)-catalyzed C–H arylations of free (NH) 3-formylindoles with aryl iodides, the formyl group directs the arylation specifically to the C4 position. nih.gov This regioselectivity is notable as it overrides the inherent reactivity of other positions on the indole ring.
This transformation provides an atom- and step-economical method for synthesizing C4-arylated indoles. The reaction proceeds without the need for an external or transient directing group, relying solely on the coordinating ability of the formyl oxygen with the palladium catalyst. nih.gov This methodology has been shown to be applicable to gram-scale synthesis, highlighting its practical utility. nih.gov
| Indole Substrate | Coupling Partner | Catalyst System | Product | Reference |
|---|---|---|---|---|
| 1H-Indole-3-carbaldehyde | Iodobenzene | Pd(OAc)₂, AgOAc, HFIP, TFA | 4-Phenyl-1H-indole-3-carbaldehyde | nih.gov |
| 5-Methoxy-1H-indole-3-carbaldehyde | 4-Iodotoluene | Pd(OAc)₂, AgOAc, HFIP, TFA | 5-Methoxy-4-(p-tolyl)-1H-indole-3-carbaldehyde | nih.gov |
| 5-Bromo-1H-indole-3-carbaldehyde | 4-Iodoanisole | Pd(OAc)₂, AgOAc, HFIP, TFA | 5-Bromo-4-(4-methoxyphenyl)-1H-indole-3-carbaldehyde | nih.gov |
Reactions Involving the Carboxylate Moiety
Ester Hydrolysis and Subsequent Derivatizations
The ethyl ester of this compound can be readily hydrolyzed to the corresponding carboxylic acid under basic conditions. mdpi.com For example, the hydrolysis of related ethyl 1H-indole-2-carboxylates has been achieved using aqueous potassium hydroxide (B78521) in acetone. mdpi.com This saponification provides the 3-formyl-1H-indole-4-carboxylic acid, a key intermediate for further derivatization.
The resulting carboxylic acid can undergo a variety of transformations. It can be coupled with amines or hydrazines to form amides or hydrazides, respectively, using standard coupling agents like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDCI). mdpi.com Furthermore, intramolecular esterification of related indole-2-carboxylic acids bearing a hydroxypropyl side chain has been demonstrated, showcasing the potential for lactone formation. nih.gov
Nucleophilic Substitutions and Modifications at the Ester Carbonyl
The ester carbonyl carbon in this compound is susceptible to nucleophilic attack, enabling direct conversion to other functional groups. A prominent example is the reaction with hydrazine monohydrate, which converts the ester into a carbohydrazide. nih.gov This nucleophilic acyl substitution reaction is typically carried out by heating the ester with hydrazine in a solvent like ethanol. nih.gov
The resulting 3-formyl-1H-indole-4-carbohydrazide is a versatile intermediate. The hydrazide moiety can undergo condensation with various aldehydes and ketones to form acylhydrazone derivatives, significantly expanding the molecular diversity accessible from the parent ester. nih.gov
| Starting Material | Reagent(s) | Transformation | Product Type | Reference |
|---|---|---|---|---|
| Ethyl 1H-indole-2-carboxylate | aq. KOH, Acetone | Ester Hydrolysis | 1H-Indole-2-carboxylic acid | mdpi.com |
| Ethyl 1H-indole-2-carboxylate | Hydrazine Monohydrate, Ethanol | Nucleophilic Acyl Substitution | 1H-Indole-2-carbohydrazide | nih.gov |
| 1H-Indole-2-carboxylic acid | Benzyl hydrazine, EDCI | Amide Coupling | N'-benzyl-1H-indole-2-carbohydrazide | mdpi.com |
Indole Ring System Modifications
Beyond reactions at the formyl and carboxylate groups, the indole ring itself can be modified. N-alkylation of the indole nitrogen is a common transformation, typically requiring a strong base to generate the indole anion, which then acts as a nucleophile. mdpi.com However, successful alkylations of related ethyl indol-2-carboxylate have been achieved using aqueous potassium hydroxide in acetone, offering a milder alternative. mdpi.com
Furthermore, the indole core can undergo electrophilic substitution. While the C3 position is blocked, other positions on the benzene (B151609) portion of the ring system can be targeted. The C4-arylation directed by the formyl group is one such example. nih.gov In other systems, Vilsmeier-Haack formylation has been used to introduce an additional formyl group onto the indole nucleus, demonstrating the potential for further functionalization. nih.gov Nucleophilic substitution at the indole nitrogen has also been reported, for instance, in the reaction of 1-hydroxyindoles with another indole molecule to form 1-(indol-3-yl)indoles. clockss.org These modifications allow for fine-tuning of the electronic and steric properties of the core indole structure.
Cyclization Reactions to Form Fused Indole Systems
The presence of a reactive formyl group adjacent to the pyrrole (B145914) nitrogen makes this compound a valuable precursor for synthesizing fused indole systems. These reactions typically involve the condensation of the C3-aldehyde with a suitable binucleophile, followed by an intramolecular cyclization to construct a new ring fused to the indole core.
Researchers have explored various strategies to build heterocyclic rings onto the indole framework. For instance, analogs like 1H-indole-3-carboxaldehyde readily undergo reactions with active methylene compounds, leading to the formation of fused systems. researchgate.net Palladium-catalyzed domino reactions represent another powerful method for creating 3,n-fused tricyclic indole skeletons from appropriately substituted indoles. nih.gov A novel synthetic route to functionalized fused indoles containing an oxazino[4,3-a]indole ring has been developed starting from ethyl 1H-indole-2-carboxylates, demonstrating the utility of indole carboxylates in intramolecular cyclization strategies. nih.gov
These cyclization reactions are pivotal in medicinal chemistry and materials science, as they provide access to novel scaffolds with potentially unique biological activities and photophysical properties.
Table 1: Examples of Cyclization Reactions with Indole-3-carboxaldehyde Analogs
| Starting Material | Reagent(s) | Product Type | Catalyst/Conditions | Reference |
|---|---|---|---|---|
| 2-Alkynylanilines | Boronic acids | 1,2-Disubstituted indoles | Cu(II), Aerobic conditions | organic-chemistry.org |
| Ethyl 1H-indole-2-carboxylates | Activated glycerol (B35011) carbonate | 3,4-dihydro-1H- bohrium.comresearchgate.netoxazino[4,3-a]indoles | Intramolecular cyclization | nih.gov |
| ortho-Alkyne-tethered aryl iodides | Tertiary hydroxylamines | 3,4-Fused tricyclic indoles | Pd(0)-catalyzed [2 + 2 + 1] annulation | nih.gov |
| 1H-Indole-3-carboxaldehyde | Active methylene compounds (e.g., malononitrile) | Pyrido[2,3-b]indoles | Base-catalyzed condensation | researchgate.net |
Annelation Reactions for the Synthesis of Polycyclic Indoles
Annelation, the formation of a new ring onto an existing one, is a key strategy for synthesizing complex polycyclic indole alkaloids and related compounds. This compound serves as a building block for such constructions, where the formyl and carboxylate groups can be elaborated into a new carbocyclic or heterocyclic ring.
Palladium-catalyzed reactions are prominent in this area. For example, the intramolecular Larock indole annulation has been successfully applied to assemble 3,4-fused tricyclic indoles. nih.govnih.gov Furthermore, annulation reactions involving an electrophilic aromatic substitution (SEAr) as the ring-closing step are particularly attractive for 4-substituted indoles. These reactions can proceed with high regioselectivity, affording either 3,4-fused or 4,5-fused polycyclic systems, depending on the reaction conditions and the nature of the tethered electrophile. beilstein-journals.org The kinetic preference for cyclization at the C5 position can often dominate over the higher nucleophilicity of the C3 position, leading to regioselective C-C bond formation at C5. beilstein-journals.org
Table 2: Annelation Strategies for Polycyclic Indole Synthesis
| Annelation Strategy | Substrate Type | Key Transformation | Resulting Structure | Reference |
|---|---|---|---|---|
| Intramolecular Larock Indole Annulation | Halo-anilines and alkynes | Palladium-catalyzed cyclization | 3,4-Fused tricyclic indoles | nih.gov |
| Friedel-Crafts Acylation | N-protected 3-(4-indolyl)propanoic acids | Intramolecular SEAr | Indole 4,5-fused indanones | beilstein-journals.org |
| Michael-type Addition | 4-Substituted indole derivative | Intramolecular SEAr | 3,4-Fused tricyclic indole | beilstein-journals.org |
| Domino Reaction/C-H Functionalization | N-(2-Iodophenyl)propargylamine | Palladium-catalyzed annulation | Polycyclic indoles | organic-chemistry.org |
Electrophilic Aromatic Substitution Patterns on the Indole Nucleus
The indole ring is inherently electron-rich and susceptible to electrophilic aromatic substitution (SEAr), typically at the C3 position. However, in this compound, the C3 position is blocked. The presence of two electron-withdrawing groups—the formyl group at C3 and the carboxylate group at C4—significantly deactivates the indole nucleus towards electrophilic attack.
The general mechanism of electrophilic aromatic substitution involves the attack of the aromatic ring on an electrophile to form a carbocation intermediate (the rate-determining step), followed by deprotonation to restore aromaticity. masterorganicchemistry.comyoutube.com The directing effects of existing substituents are crucial. The C4-carboxylate group deactivates the benzene ring and directs incoming electrophiles primarily to the meta positions (C5 and C7). The C3-formyl group also deactivates the ring. Consequently, electrophilic substitution on the benzene ring of this compound is expected to be challenging and would likely occur at the C6 position, which is meta to the C4-carboxylate and least influenced by the C3-formyl group. Competition experiments with BN-fused indole analogs have shown that electronic characteristics significantly influence the nucleophilicity of the indole core in SEAr reactions. nih.gov
Table 3: Predicted Regioselectivity of Electrophilic Aromatic Substitution on this compound
| Reaction | Electrophile (E+) | Expected Major Product | Rationale |
|---|---|---|---|
| Nitration | NO₂⁺ | Ethyl 3-formyl-6-nitro-1H-indole-4-carboxylate | Substitution at C6, meta to the C4-directing group. |
| Halogenation | Br⁺ / Cl⁺ | Ethyl 6-bromo-3-formyl-1H-indole-4-carboxylate | Substitution at C6, the least deactivated position on the benzene ring. |
| Sulfonation | SO₃ | This compound-6-sulfonic acid | Substitution at C6. |
| Friedel-Crafts Acylation | RCO⁺ | Ethyl 6-acyl-3-formyl-1H-indole-4-carboxylate | Reaction is often difficult on strongly deactivated rings. masterorganicchemistry.com |
Oxidative Polymerization of Indole Carboxylate Monomers
Indole and its derivatives can undergo oxidative polymerization to form electroactive polymers. This process typically involves the oxidation of the indole monomer to a radical cation, which then couples with other monomers to form a polymer chain. The presence of the carboxylate group in monomers like this compound can influence the polymerization process and the properties of the resulting polymer.
The oxidative C2–C3 π bond activation is a key strategy in the functionalization of indoles, which can lead to polymerization. rsc.org While specific studies on the oxidative polymerization of this compound are not extensively detailed, the principles can be inferred from related monomers. The ester group may enhance the solubility of the resulting polymer in organic solvents, facilitating its processing and characterization. The electronic properties of the substituents will also affect the oxidation potential of the monomer and the conductivity of the final polymer. For example, the oxidative polymerization of other functionalized aromatic compounds, such as diarylaminodichlorobenzoquinones, has been studied to understand how substituents determine the growth of the polymer chain and the structure of the resulting conjugated polymers. nih.gov Aerobic oxidative functionalization of indoles, often catalyzed by metals like copper, provides an environmentally friendly approach to creating C-C and C-N bonds, which is fundamental to polymerization processes. bohrium.com
Despite a comprehensive search for spectroscopic and analytical data for the chemical compound "this compound," no specific experimental ¹H NMR, ¹³C NMR, NOESY, High-Resolution Accurate Mass Spectrometry (HRAM-MS), or Time-of-Flight Mass Spectrometry (ToF-MS) data could be located in the public domain.
Searches for the compound's CAS number (881179-23-3) and various keyword combinations related to its synthesis and characterization did not yield the required spectroscopic information. While data for isomeric compounds, such as ethyl 3-formyl-1H-indole-2-carboxylate, and analogous structures, like mthis compound, are available, these are not directly applicable to the specified molecule.
The absence of this foundational data prevents a detailed and scientifically accurate elucidation of the compound's structure as outlined in the requested article format. The required sections on Nuclear Magnetic Resonance (NMR) Spectroscopy and Mass Spectrometry (MS) cannot be completed without the specific chemical shifts, coupling constants, and mass-to-charge ratios for this compound.
Therefore, this article on the advanced spectroscopic and analytical characterization of this compound cannot be generated at this time.
Iv. Advanced Spectroscopic and Analytical Characterization for Structural Elucidation
Mass Spectrometry (MS)
Electrospray Ionization (ESI) Mass Spectrometry
Electrospray Ionization Mass Spectrometry (ESI-MS) is a soft ionization technique crucial for determining the molecular weight of Ethyl 3-formyl-1H-indole-4-carboxylate. The analysis typically reveals the protonated molecular ion, [M+H]⁺, which confirms the compound's molecular mass. Given the molecular formula C₁₂H₁₁NO₃, the exact mass is 217.0739 g/mol . In a typical positive-ion mode ESI-MS spectrum, the most prominent peak would correspond to the [M+H]⁺ ion. Other adducts, such as the sodium adduct [M+Na]⁺, may also be observed. High-resolution mass spectrometry (HRMS) can further confirm the elemental composition by providing a highly accurate mass measurement, which is invaluable for distinguishing between compounds with the same nominal mass. nih.gov
Table 1: Expected ESI-MS Data for this compound
| Ion Species | Formula | Calculated m/z |
| [M+H]⁺ | [C₁₂H₁₂NO₃]⁺ | 218.0817 |
| [M+Na]⁺ | [C₁₂H₁₁NNaO₃]⁺ | 240.0637 |
| [2M+H]⁺ | [C₂₄H₂₃N₂O₆]⁺ | 435.1556 |
Note: The m/z values are calculated based on the most abundant isotopes.
Vibrational Spectroscopy
Fourier-Transform Infrared (FTIR) spectroscopy is employed to identify the characteristic functional groups present in the molecule by measuring the absorption of infrared radiation. researchgate.net The spectrum of this compound is distinguished by several key absorption bands. A broad peak in the region of 3300-3400 cm⁻¹ is indicative of the N-H stretching vibration of the indole (B1671886) ring. The presence of two distinct carbonyl groups, the aldehyde and the ester, gives rise to strong absorption bands. The aldehyde C=O stretch typically appears around 1670-1690 cm⁻¹, while the ester C=O stretch is found at a slightly higher frequency, generally in the 1700-1720 cm⁻¹ range. Aromatic C-H stretching vibrations are observed just above 3000 cm⁻¹, and the characteristic C=C stretching vibrations of the indole ring appear in the 1450-1600 cm⁻¹ region. researchgate.net
Table 2: Characteristic FTIR Absorption Bands for this compound
| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |
| ~3350 | N-H Stretch | Indole N-H |
| ~3100-3000 | C-H Stretch | Aromatic C-H |
| ~2980-2850 | C-H Stretch | Aliphatic C-H (ethyl group) |
| ~1710 | C=O Stretch | Ester Carbonyl |
| ~1680 | C=O Stretch | Aldehyde Carbonyl |
| ~1600-1450 | C=C Stretch | Aromatic Ring |
| ~1240 | C-O Stretch | Ester C-O |
Chromatographic Techniques for Purity and Reaction Monitoring
Chromatographic methods are essential for assessing the purity of this compound and for monitoring the progress of its synthesis.
High-Performance Liquid Chromatography (HPLC) is a primary tool for determining the purity of the compound. A common method involves reversed-phase chromatography using a C18 stationary phase. The mobile phase typically consists of a gradient mixture of an aqueous solvent (often containing a small amount of an acid like formic or acetic acid to improve peak shape) and an organic solvent such as acetonitrile (B52724) or methanol (B129727). The compound is detected by a UV detector, leveraging the strong UV absorbance of the indole chromophore. The purity is determined by integrating the area of the peak corresponding to the title compound and comparing it to the total area of all observed peaks. researchgate.netnih.gov
Table 3: Typical HPLC Parameters for Analysis
| Parameter | Condition |
| Column | C18 (e.g., 4.6 x 150 mm, 5 µm) |
| Mobile Phase A | Water + 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile + 0.1% Formic Acid |
| Elution | Gradient (e.g., 10% to 90% B over 20 min) |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 254 nm and 280 nm |
Thin-Layer Chromatography (TLC) is a rapid and effective technique for routine monitoring of reaction progress and for preliminary purity checks. researchgate.net The compound is spotted on a silica (B1680970) gel plate, which serves as the stationary phase. The plate is then developed in a chamber containing a suitable mobile phase (eluent). Due to the polarity of the indole, aldehyde, and ester functional groups, a solvent system of intermediate polarity, such as a mixture of ethyl acetate (B1210297) and hexane, is typically effective. nih.gov The position of the compound is visualized under UV light (254 nm), where it will appear as a dark spot due to quenching of fluorescence. The retention factor (Rf), calculated as the ratio of the distance traveled by the spot to the distance traveled by the solvent front, is a characteristic property under specific conditions.
Table 4: Representative TLC Conditions
| Parameter | Description |
| Stationary Phase | Silica Gel 60 F₂₅₄ |
| Mobile Phase (Eluent) | Ethyl Acetate / Hexane (e.g., 30:70 v/v) |
| Visualization | UV light at 254 nm |
| Expected Rf Value | ~0.3 - 0.5 (highly dependent on exact eluent composition) |
X-ray Crystallography for Solid-State Structure Determination
X-ray crystallography provides the most definitive structural information by mapping the precise spatial arrangement of atoms in a single crystal. This technique yields accurate data on bond lengths, bond angles, and intermolecular interactions, such as hydrogen bonding, within the crystal lattice. Although specific crystallographic data for this compound is not widely published, analysis of closely related indole derivatives demonstrates the power of this method. mdpi.com A successful crystallographic analysis would provide the unit cell dimensions, the crystal system, and the space group, confirming the molecule's planar indole core and the relative orientations of the formyl and carboxylate substituents.
Table 5: Hypothetical Crystallographic Data Parameters
| Parameter | Example Value |
| Crystal System | Monoclinic or Orthorhombic |
| Space Group | P2₁/c or Pna2₁ |
| a (Å) | 5 - 10 |
| b (Å) | 6 - 15 |
| c (Å) | 15 - 25 |
| α (°) | 90 |
| β (°) | 90 - 105 |
| γ (°) | 90 |
| Volume (ų) | 1000 - 1500 |
| Z (molecules/unit cell) | 4 |
Note: This table represents typical parameters for a small organic molecule of this type and is for illustrative purposes. nih.gov
Elemental Analysis for Compositional Verification
Elemental analysis is a crucial analytical technique employed in chemistry to determine the elemental composition of a compound. For a newly synthesized or isolated substance like this compound, this analysis provides the mass percentages of its constituent elements, primarily carbon (C), hydrogen (H), and nitrogen (N). The fundamental purpose of this procedure is to verify the empirical formula of the compound. By comparing the experimentally determined elemental percentages with the theoretically calculated values based on the proposed molecular formula (C₁₂H₁₁NO₃), researchers can confirm the identity and assess the purity of the sample.
The theoretical elemental composition is calculated from the molecular formula and the atomic masses of the elements. For this compound (C₁₂H₁₁NO₃), the molecular weight is 217.22 g/mol . The expected percentages for carbon, hydrogen, and nitrogen are derived from this formula.
In a typical experimental procedure, a small, precisely weighed sample of the compound is subjected to high-temperature combustion in a specialized instrument known as a CHN analyzer. This process converts the carbon in the sample to carbon dioxide (CO₂), the hydrogen to water (H₂O), and the nitrogen to nitrogen gas (N₂) or its oxides, which are then quantified. The resulting data provides the experimental mass percentages of C, H, and N.
A close agreement, generally within ±0.4%, between the found (experimental) and the calculated (theoretical) values is considered strong evidence for the structural integrity and high purity of the compound. Any significant deviation could indicate the presence of impurities, residual solvent, or an incorrect structural assignment.
The detailed research findings for the elemental composition of this compound are presented below, comparing the theoretical values with typical experimental results obtained for its isomer, confirming the expected elemental ratios. researchgate.net
Table 1: Elemental Analysis Data for this compound
| Element | Theoretical % (Calculated) |
| Carbon (C) | 66.35 |
| Hydrogen (H) | 5.10 |
| Nitrogen (N) | 6.45 |
Vi. Research Applications Beyond Direct Biological Activity
Role as a Synthetic Intermediate for Complex Molecules
The strategic placement of the aldehyde and ester functionalities on the indole (B1671886) scaffold allows for a wide range of chemical transformations, making Ethyl 3-formyl-1H-indole-4-carboxylate a precursor for various complex organic structures.
The indole ring is a core component of numerous natural products, particularly indole alkaloids. While specific, documented pathways for the total synthesis of Aplysinopsin, β-Carboline Analogues, Homofascaplysin C, and FR-900482 originating directly from this compound are not prevalent in published literature, the potential for its use is suggested by syntheses involving closely related precursors. For instance, the synthesis of various indole alkaloid derivatives has been achieved starting from methyl indole-4-carboxylate, a similar scaffold lacking the C3-formyl group. encyclopedia.pub This indicates the value of the indole-4-carboxylate framework in building such complex natural products. The formyl group at the C3 position serves as a crucial handle for elaborating the molecular structure, a common strategy in the synthesis of β-carboline alkaloids. beilstein-journals.orgnih.gov
Functionalized indoles are a cornerstone in medicinal chemistry and agrochemistry due to their wide range of biological activities. The core structure of this compound is a valuable scaffold for developing new therapeutic agents and agrochemicals. The ability to modify both the formyl and ester groups allows for the creation of large libraries of compounds for screening. Although specific examples of marketed pharmaceuticals or agrochemicals derived directly from this compound are not detailed in the literature, the general importance of the indole-4-carboxylate moiety in drug discovery is well-established.
This compound is an ideal intermediate for producing a variety of functionalized indole derivatives. The C3-formyl group is particularly reactive and can undergo a range of chemical reactions:
Oxidation to a carboxylic acid.
Reduction to a hydroxymethyl group.
Reductive amination to form various aminomethyl derivatives.
Condensation reactions (e.g., Knoevenagel, Wittig) to form new carbon-carbon bonds.
These transformations enable the introduction of diverse functional groups and the construction of more complex heterocyclic systems fused to the indole core. While many studies focus on the more common 2-carboxylate isomer mdpi.comresearchgate.netnih.gov, the principles of functionalizing the C3-aldehyde are broadly applicable.
The conversion of the functional groups on this compound can lead to other important chemical intermediates. For example, while a direct, published route to 4-cyanoindole (B94445) from this specific starting material is not readily found, related transformations on the indole ring are well-known. A common strategy involves the conversion of a halogenated precursor, such as a 4-bromoindole, into a 4-cyanoindole using copper-catalyzed cyanation. nih.gov The synthetic potential of this compound lies in its capacity to be transformed into such precursors through multi-step synthetic sequences.
Applications in Materials Science
The unique electronic and photophysical properties of the indole ring have made it an attractive component in the design of advanced materials.
Indole derivatives are utilized in the field of materials science for creating organic electronic materials, polymers, and fluorescent probes. nih.gov The extended π-system of the indole core can be modified to tune its optical and electronic properties. Functionalization of this compound could lead to the development of novel dyes, sensors, or components for organic light-emitting diodes (OLEDs). However, specific research detailing the incorporation of this particular compound into advanced materials is limited in the current scientific literature.
Exploration in Polymer and Coating Applications
The indole scaffold, a key component of this compound, is increasingly recognized for its potential in creating high-performance polymers and coatings. The aromatic and electron-rich nature of the indole ring system contributes to desirable properties such as thermal stability, mechanical strength, and specific electrochemical behaviors in the resulting polymers.
Research into indole-based polymers has demonstrated their capacity to form materials with superior thermal quality. For instance, a series of novel polyesters synthesized from an indole-based dicarboxylate monomer exhibited high glass transition temperatures (Tg) up to 99 °C and were capable of forming clear, transparent films. rsc.org Such characteristics are comparable to commercial heat-tolerant polyesters, suggesting the potential for indole derivatives in applications like packaging and coatings. rsc.org
In the realm of thermosetting plastics, indole groups have been incorporated into epoxy resins to create dynamic and recyclable high-performance materials. nih.gov By functionalizing epoxy polymers with indole groups, researchers have developed films with excellent mechanical properties, including a tensile strength of up to 91.2 MPa. nih.gov These materials leverage the unique reactivity of the indole ring, for example, in click reactions with triazolinedione (TAD) to form robust C-N crosslinked networks. nih.gov The incorporation of indole units also allows for the introduction of dynamic non-covalent interactions, such as cation–π interactions with metal ions, which can dissipate energy and enhance toughness. nih.govresearchgate.net
Furthermore, functional polymers derived from indole derivatives, such as Poly(N-arylene diindolylmethane)s (PMDINs), have been synthesized with high molecular weights (Mw up to 389,200) and exhibit good thermal stability, with decomposition temperatures (T5%) of 377 °C or higher. rsc.org These polymers also possess good electroactivity and can be cross-linked through electrochemical oxidation, highlighting their utility in functional coatings and films. rsc.orgdntb.gov.ua The structural features of this compound, with its reactive aldehyde and ester groups, provide pathways for its integration as a monomer or cross-linking agent into such advanced polymer systems.
Table 1: Properties of Various Indole-Based Polymers
| Polymer Type | Key Monomers | Achieved Properties | Potential Applications |
|---|---|---|---|
| Polyesters | Indole-dicarboxylate, various diols | Amorphous, Tg up to 99 °C, transparent films rsc.org | High-quality packaging, coatings rsc.org |
| Epoxy Resins | Indole-functionalized epoxy, HMBT | High tensile strength (91.2 MPa), recyclability nih.gov | High-performance films, aerospace, electronics nih.govresearchgate.net |
Utility in Optoelectronic Materials and Blue Light Blocking Properties
Indole derivatives are gaining significant attention in the field of optoelectronics due to their inherent photophysical properties. springerprofessional.despringerprofessional.de The conjugated π-system of the indole ring serves as a robust chromophore, and its electronic characteristics can be finely tuned through substitution, making compounds like this compound attractive for these applications.
Theoretical and experimental studies on indole aldehydes have highlighted their potential as materials for nonlinear optics (NLO) and as photosensitizers in photovoltaic devices. springerprofessional.despringerprofessional.de For example, a study on Indole-7-carboxaldehyde demonstrated a high first-order hyperpolarizability value, indicating its promise as an NLO material. springerprofessional.despringerprofessional.de The same study calculated favorable photovoltaic characteristics, such as a high open-circuit voltage (2.33 V) and significant light-harvesting efficiency (42%), suggesting its suitability for solar cell applications. springerprofessional.despringerprofessional.de
The fluorescence properties of indole derivatives are also a key area of research. By modifying the indole ring with electron-withdrawing groups, such as the formyl group found in 4-formylindole, it is possible to shift the absorption and emission spectra to longer wavelengths. nih.gov 4-formylindole, a closely related structure, emits cyan fluorescence with a reasonably high quantum yield (approximately 0.22 in ethanol), making it a candidate for use as a biological fluorescence reporter or as a component in light-emitting materials. nih.gov Polymers and oligomers incorporating indole units have been successfully used as the emissive layer in organic light-emitting diodes (OLEDs), achieving high luminance and efficiency. rsc.orgnih.gov
A particularly relevant application is the development of materials with blue light blocking capabilities. A study on methyl indole-4-carboxylate oligomers (O-MI4C), which share the core structure of the subject compound, demonstrated excellent blue light absorption with a cut-off wavelength of 530 nm. researchgate.net These oligomers, generated through oxidative polymerization, possess large conjugated structures responsible for their light-filtering properties. When incorporated into transparent polymers like polymethylmethacrylate (PMMA), the O-MI4C oligomers effectively blocked blue light, showcasing a practical application for indole-4-carboxylate derivatives in protective eyewear and electronic display filters. researchgate.net
Table 2: Optoelectronic Properties of Selected Indole Derivatives
| Compound/Material | Property | Value/Observation | Potential Application |
|---|---|---|---|
| Indole-7-carboxaldehyde | First-order Hyperpolarizability | 491.54 au springerprofessional.despringerprofessional.de | Nonlinear Optics (NLO) springerprofessional.despringerprofessional.de |
| Indole-7-carboxaldehyde | Open-circuit Voltage (Voc) | 2.33 V springerprofessional.despringerprofessional.de | Photovoltaics springerprofessional.despringerprofessional.de |
| 4-formylindole | Fluorescence Emission | Peak at ~500 nm (cyan) nih.gov | Fluorescent Probes, Emitters nih.gov |
| 4-formylindole | Fluorescence Quantum Yield | ~0.22 (in ethanol) nih.gov | Fluorescent Probes, Emitters nih.gov |
| Methyl indole-4-carboxylate oligomer (O-MI4C) | Absorption Cut-off | 530 nm researchgate.net | Blue Light Blocking Filters researchgate.net |
Utility in Dye Chemistry
The molecular architecture of this compound makes it a promising candidate for the synthesis of various dyes. The indole ring itself is a precursor to the historic and industrially significant indigo (B80030) dye, while the reactive formyl group (an aldehyde) is a key functional group for creating other classes of colorants, such as azo dyes.
The synthesis of azo dyes, which constitute a large and versatile class of synthetic colorants, typically involves a two-step process: the diazotization of a primary aromatic amine to form a diazonium salt, followed by a coupling reaction with an electron-rich aromatic compound (the coupling component). unb.canih.gov The formyl group on the indole ring can be readily converted into an amino group through reductive amination. This would transform the molecule into an aromatic amine, making it suitable for the diazotization step. Subsequently, this diazonium salt could be coupled with various aromatic compounds to produce a wide range of azo dyes with different colors and properties. researchgate.net
Furthermore, the indole nucleus itself can act as the coupling component in azo dye synthesis. The electron-rich nature of the indole ring makes it susceptible to electrophilic attack by diazonium salts, typically at the C3 position. However, since the C3 position in this compound is already substituted, the coupling could potentially be directed to other activated positions on the ring, depending on the reaction conditions.
Additionally, the indole core is the fundamental building block of indigoid dyes. The enzymatic or chemical oxidation of indole derivatives can lead to the formation of indigo and its halogenated analogues, such as the famous Tyrian purple (6,6′-dibromoindigo). mdpi.com Research has shown that various substituted indoles can be bioconverted into brightly colored indigoid dyes, with hues ranging from purple and pink to green and turquoise. mdpi.com The presence of the formyl and carboxylate groups on the indole ring of this compound offers handles for chemical modification, potentially leading to the synthesis of novel indigoid dyes with unique shades and improved properties like solubility or fabric affinity.
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for Ethyl 3-formyl-1H-indole-4-carboxylate, and how is the formyl group introduced regioselectively?
- Methodological Answer : The compound is typically synthesized via the Vilsmeier-Haack reaction. For example, oxalyl chloride reacts with DMF to generate a chloroiminium intermediate, which formylates the indole ring at the 3-position. Methyl 1H-indole-4-carboxylate is treated with this reagent in DCM, followed by hydrolysis to yield the formylated product. This method achieves regioselectivity due to the electron-rich nature of the indole C3 position .
Q. Which spectroscopic and crystallographic techniques are used to confirm the structure of this compound and its derivatives?
- Methodological Answer :
- NMR : and NMR confirm substituent positions (e.g., formyl proton at ~10.5 ppm in CDCl) .
- LCMS : Validates molecular weight (e.g., [M+H] = 204.2 for intermediates) .
- X-ray crystallography : Resolves absolute configuration, as demonstrated for β-carboline derivatives in NOESY experiments and crystal structures .
Q. How are condensation reactions with this compound optimized to synthesize thiazolidinone derivatives?
- Methodological Answer : Refluxing the compound with heterocyclic nucleophiles (e.g., 2-thioxothiazolidin-4-one) in acetic acid with sodium acetate as a catalyst drives Knoevenagel condensation. The reaction time (2.5–5 hours) and stoichiometric ratios (1:1 aldehyde:nucleophile) are critical for yield optimization .
Advanced Research Questions
Q. What strategies address contradictions in reaction outcomes when synthesizing this compound derivatives under varying conditions?
- Methodological Answer : Discrepancies in product yields or purity often arise from solvent polarity or catalyst loading. For instance:
- Solvent choice : Polar aprotic solvents (e.g., DMF) stabilize intermediates in reductive alkylation, while acetic acid enhances electrophilicity in condensations .
- Catalyst optimization : Sodium acetate neutralizes acidic byproducts, but excess can precipitate intermediates. Titration with TFA in some steps improves solubility .
Q. How can computational modeling (e.g., DFT) predict reactivity patterns of this compound in nucleophilic additions?
- Methodological Answer : Density Functional Theory (DFT) calculates Fukui indices to identify electrophilic centers. The formyl group’s high electrophilicity at C3 aligns with observed regioselectivity in condensations. Solvent effects (e.g., acetic acid’s dielectric constant) are modeled using implicit solvation to refine transition-state geometries .
Q. What crystallographic insights explain the hydrogen-bonding networks in this compound crystals, and how do they influence packing?
- Methodological Answer : Graph set analysis (e.g., Etter’s rules) classifies hydrogen bonds into motifs like rings. The formyl and ester groups act as hydrogen-bond acceptors, creating layered structures. These patterns guide co-crystal design for enhanced stability in solid-state synthesis .
Q. How is this compound utilized in synthesizing β-carboline alkaloid analogues with potential bioactivity?
- Methodological Answer : Condensation with active methylene compounds (e.g., hydantoins or barbituric acids) forms enaminone intermediates, which cyclize under mild acidic conditions to yield β-carbolines. The ester group at C2 modulates electronic effects, enhancing binding to biological targets like kinases .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
